1,2-Propylene-d6 carbonate
Overview
Description
1,2-Propylene-d6 carbonate: is a deuterium-labeled version of 1,2-propylene carbonate, where the hydrogen atoms are replaced with deuterium. This compound is a cyclic carbonate ester derived from propylene glycol. It is a colorless and odorless liquid that serves as a polar, aprotic solvent .
Mechanism of Action
Target of Action
It is known that this compound is a deuterium-labeled version of 1,2-propylene carbonate . Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
The incorporation of stable heavy isotopes like deuterium into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s worth noting that the parent compound, 1,2-propylene carbonate, is synthesized from the carbonation of epoxides . This process is considered a green process as it consumes carbon dioxide .
Pharmacokinetics
The substitution of hydrogen atoms with deuterium in drug molecules has been reported to potentially impact their pharmacokinetic profiles .
Result of Action
As a deuterium-labeled compound, it is primarily used for quantitation during the drug development process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Propylene-d6 carbonate. For instance, it is recommended to store the compound at room temperature away from light and moisture . Furthermore, the production process of 1,2-Propylene carbonate, from which this compound is derived, is influenced by environmental factors such as the availability of carbon dioxide .
Biochemical Analysis
Cellular Effects
It is known that the parent compound, 1,2-Propylene carbonate, has a high molecular dipole moment , which could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the parent compound, 1,2-Propylene carbonate, can be synthesized from urea and propylene glycol over zinc acetate
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Propylene-d6 carbonate can be synthesized through the reaction of deuterated propylene glycol with phosgene. The reaction conditions typically involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Another method involves the reaction of deuterated propylene glycol with urea over a zinc acetate catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Propylene-d6 carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form deuterated propylene glycol and carbon dioxide.
Transesterification: It can react with alcohols to form deuterated propylene glycol and the corresponding ester.
Polymerization: It can polymerize to form polycarbonates in the presence of catalysts.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols, acidic or basic catalysts.
Polymerization: Catalysts such as zinc acetate or tin-based catalysts.
Major Products:
Hydrolysis: Deuterated propylene glycol and carbon dioxide.
Transesterification: Deuterated propylene glycol and esters.
Polymerization: Polycarbonates.
Scientific Research Applications
1,2-Propylene-d6 carbonate is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Ethylene carbonate-d4: Another deuterated cyclic carbonate used as a solvent and reagent.
Dimethyl-d6 carbonate: A deuterated carbonate ester used in similar applications.
Propylene oxide-d6: A deuterated epoxide used in the synthesis of deuterated compounds.
Uniqueness: 1,2-Propylene-d6 carbonate is unique due to its specific structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its deuterium labeling provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/i1D3,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJZAUFBMNUDX-LIDOUZCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662178 | |
Record name | 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202480-74-8 | |
Record name | 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Propylene-d6 carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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